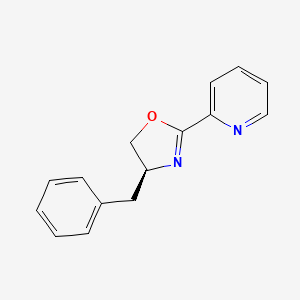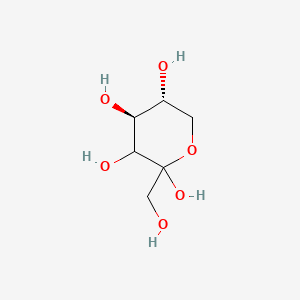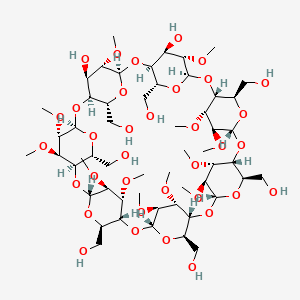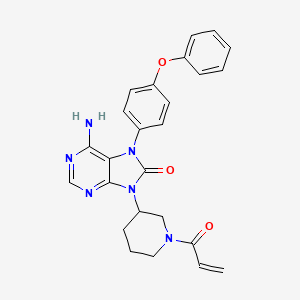
Pexidartinib
Overview
Description
Pexidartinib, also known under the brand name Turalio, is a kinase inhibitor drug used for the treatment of adults with symptomatic tenosynovial giant cell tumor (TGCT) associated with severe morbidity or functional limitations and not amenable to improvement with surgery . It is an oral small-molecule tyrosine kinase inhibitor that selectively targets colony-stimulating factor 1 receptor .
Synthesis Analysis
Pexidartinib is extensively metabolized, mainly via CYP3A4 and UGT, and is excreted predominantly via the feces as an unchanged molecule . Plasma concentrations of pexidartinib and its primary N‐glucuronide metabolite (ZAAD‐1006a) were analyzed using liquid chromatography‐tandem mass spectrometry .Molecular Structure Analysis
The molecular formula of Pexidartinib is C20H15ClF3N5 . The chemical structure of Pexidartinib can be found in the reference .Chemical Reactions Analysis
Pexidartinib undergoes extensive metabolism via oxidation and glucuronidation . The pharmacokinetic analysis set for both studies included all subjects who received a dose of pexidartinib and had sufficient plasma concentration data to characterize pharmacokinetic parameters .Physical And Chemical Properties Analysis
The molecular weight of Pexidartinib is 417.8 g/mol . More detailed physical and chemical properties can be found in the reference .Scientific Research Applications
Treatment of Solid Tumors
Pexidartinib has been evaluated in six adult patient cohorts with advanced solid tumors associated with dysregulated CSF1R . The treatment resulted in tumor regression in TGCT patients, providing prolonged control with an acceptable safety profile .
Treatment of Gastrointestinal Stromal Tumor
Clinical investigations have shown that pexidartinib, either as monotherapy or in combination with other drugs, has anticancer activity in some solid cancers in adults, including gastrointestinal stromal tumor .
Treatment of Pancreatic Ductal Adenocarcinoma
Pexidartinib has also shown anticancer activity in pancreatic ductal adenocarcinoma when used either as a standalone treatment or in combination with other drugs .
Treatment of Colorectal Cancer
In clinical studies, pexidartinib has demonstrated anticancer activity in colorectal cancer .
Management of Advanced TGCT
Pexidartinib has been validated as an efficacious systemic therapy for advanced TGCT in cases when surgery is considered excessively morbid or clinically unfeasible .
Mechanism of Action
Target of Action
Pexidartinib is a selective tyrosine kinase inhibitor that primarily targets the colony-stimulating factor 1 receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3) harboring an internal tandem duplication mutation . These targets play a crucial role in cell survival, proliferation, and the switch from a monocytic to macrophage phenotype, contributing to the growth and inflammation within tumors .
Mode of Action
Pexidartinib interacts with the juxtamembrane region of CSF1R, which is responsible for folding and inactivation of the kinase domain . This interaction stimulates the auto-inhibited state of CSF1R, preventing the binding of CSF1 and ATP to the region . Without the binding of CSF1 to the receptor, CSF1R cannot undergo ligand-induced autophosphorylation . This inhibition of the CSF1R signaling pathway results in the suppression of tumor cell proliferation and down-modulation of cells involved in the disease, such as macrophages .
Biochemical Pathways
The primary biochemical pathway affected by pexidartinib is the CSF1/CSF1R signaling pathway . Overexpression of the CSF1R ligand promotes cell proliferation and accumulation in the synovium . By inhibiting this pathway, pexidartinib suppresses the growth of tenosynovial giant cell tumors .
Pharmacokinetics
It is known that pexidartinib is an orally bioavailable drug .
Result of Action
The molecular and cellular effects of pexidartinib’s action include the suppression of tumor cell proliferation and the down-modulation of cells involved in the disease, such as macrophages . In clinical trials, pexidartinib was shown to promote improvements in patient symptoms and functional outcomes in tenosynovial giant cell tumors .
Action Environment
It is noted that taking pexidartinib with a high-fat meal may increase the incidence and severity of adverse reactions, including hepatotoxicity .
Safety and Hazards
Pexidartinib can cause serious and potentially fatal liver injury . It is associated with high rates of serum aminotransferase and alkaline phosphatase elevations during therapy and has been implicated in several cases of clinically apparent liver injury marked by progressive intrahepatic bile duct injury, some of which resulted in liver transplantation or were fatal .
Future Directions
Pexidartinib was designed to access the autoinhibited state of CSF1R through direct interactions with juxtamembrane residues embedded in the ATP-binding pocket . It binds CSF1R in its autoinhibited state, stabilizing the receptor in an inactive form and preventing ligand (CSF1) binding . The future directions of Pexidartinib are discussed in the reference .
properties
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWRKYUXBBNENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026482 | |
| Record name | Pexidartinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tenosynovial giant cell tumor is a rare, non-malignant neoplasm that causes abnormal growth and damage to the synovium, bursae, or tendon sheaths. Recruitment of immune cells, specifically macrophages, is closely associated with the tumor mass formation in tenosynovial giant cell tumors. Macrophages drive tumor-promoting inflammation and play a central role in every stage of tumor progression. As the most abundant immune cells in the tumor microenvironment of solid tumors, macrophages promote processes that enhance tumor survival, such as angiogenesis, tumor cell invasion, and intravasation at the primary site. They also modulate the immune response to tumors to inhibit tumor clearance and directly engage with tumor cells to activate pro-survival signaling pathways. The recruitment, proliferation, and irreversible differentiation of macrophages are regulated by colony-stimulating factor-1 (CSF-1), which is a cytokine that is often translocated and highly expressed in tenosynovial giant cell tumors. Elevated expression of CSF-1 and CSF-1 receptor (CSF1R) has also been implicated in various models of malignant cancers and tumors. Pexidartinib targets the CSF1/CSF1R pathway as a selective CSF1R inhibitor. It stimulates the autoinhibited state of the CSF1R by interacting with the juxtamembrane region of CSF1R, which is responsible for folding and inactivation of the kinase domain, and preventing the binding of CSF1 and ATP to the region. Without the binding of CSF1 to the receptor, CSF1R cannot undergo ligand-induced autophosphorylation. By inhibiting the CSF1R signaling pathway, pexidartinib works to inhibit tumor cell proliferation and downmodulate cells involved in the disease, such as macrophages. It was also shown to inhibit the CD117 or proto-oncogene receptor tyrosine kinase (cKIT), mutant fms-like tyrosine kinase 3 (FLT3), and platelet-derived growth factor receptor (PDGFR)-β, which are all receptor tyrosine kinases that regulate critical cellular processes such as cell proliferation and survival. | |
| Record name | Pexidartinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pexidartinib | |
CAS RN |
1029044-16-3 | |
| Record name | PLX 3397 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029044-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pexidartinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029044163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pexidartinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pexidartinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEXIDARTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6783M2LV5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,6R,8S,10R,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B8023792.png)


![2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane](/img/structure/B8023813.png)



![2,2'-(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methylphenol]](/img/structure/B8023838.png)



![(1S,2S,3R,13S)-7-nitro-18-oxo-11,19-diazapentacyclo[11.7.1.02,11.05,10.014,19]henicosa-5(10),6,8,14,16-pentaene-3-carboxylic acid](/img/structure/B8023872.png)